molecular formula C9H13NOS B14297341 2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine CAS No. 112895-11-1

2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine

Cat. No.: B14297341
CAS No.: 112895-11-1
M. Wt: 183.27 g/mol
InChI Key: AZIWERNORUITOT-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group, an oxo group, and a propan-2-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with propan-2-yl sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl and propan-2-yl sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Halogenated Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    p-Cymene: An aromatic compound with a similar structure but lacks the oxo and sulfanyl groups.

    2-Methylpyridine: A simpler analog without the oxo and sulfanyl substitutions.

    Propan-2-yl Sulfanyl Derivatives: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

112895-11-1

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-methyl-1-oxido-4-propan-2-ylsulfanylpyridin-1-ium

InChI

InChI=1S/C9H13NOS/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3

InChI Key

AZIWERNORUITOT-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC(=C1)SC(C)C)[O-]

Origin of Product

United States

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